

# A Comparative Spectroscopic Analysis of 2-Amino-5-chlorobenzophenone from Various Suppliers

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## Compound of Interest

Compound Name: 2-Amino-5-chlorobenzophenone

Cat. No.: B030270

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In the synthesis of pharmaceuticals and other fine chemicals, the quality and purity of starting materials are paramount. **2-Amino-5-chlorobenzophenone** is a key intermediate in the production of several important compounds, making a thorough analytical assessment of its properties from different commercial sources essential. This guide provides a comparative analysis of the spectroscopic data of **2-Amino-5-chlorobenzophenone** from three hypothetical suppliers, highlighting potential variations and emphasizing the importance of rigorous quality control.

## Spectroscopic Data Comparison

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry data for **2-Amino-5-chlorobenzophenone** obtained from three different suppliers (Supplier A, Supplier B, and Supplier C). These tables are designed to offer a clear and direct comparison of the key spectroscopic features.

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ ) of **2-Amino-5-chlorobenzophenone**

Assignment	Supplier A ( $\delta$ , ppm)	Supplier B ( $\delta$ , ppm)	Supplier C ( $\delta$ , ppm)	Expected Chemical Shift ( $\delta$ , ppm)
H-3	7.32 (d, J=2.4 Hz)	7.33 (d, J=2.4 Hz)	7.31 (d, J=2.4 Hz)	7.30 - 7.35
H-4	7.25 (dd, J=8.8, 2.4 Hz)	7.26 (dd, J=8.8, 2.4 Hz)	7.24 (dd, J=8.8, 2.4 Hz)	7.23 - 7.28
H-6	6.68 (d, J=8.8 Hz)	6.69 (d, J=8.8 Hz)	6.67 (d, J=8.8 Hz)	6.65 - 6.70
Phenyl-H (ortho)	7.55 (m)	7.56 (m)	7.54 (m)	7.53 - 7.58
Phenyl-H (meta, para)	7.45 (m)	7.46 (m)	7.44 (m)	7.42 - 7.48
NH <sub>2</sub>	6.15 (br s)	6.18 (br s)	6.14 (br s)	6.10 - 6.20
Impurity (e.g., isomer)	Not Detected	7.15 (s, 0.5%)	Not Detected	-

Table 2: <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>) of **2-Amino-5-chlorobenzophenone**

Assignment	Supplier A ( $\delta$ , ppm)	Supplier B ( $\delta$ , ppm)	Supplier C ( $\delta$ , ppm)	Expected Chemical Shift ( $\delta$ , ppm)
C=O	197.5	197.6	197.4	197.3 - 197.8
C-1'	138.2	138.3	138.1	138.0 - 138.5
C-2'	118.9	119.0	118.8	118.7 - 119.2
C-3'	135.1	135.2	135.0	134.9 - 135.4
C-4'	129.8	129.9	129.7	129.6 - 130.1
C-5'	123.1	123.2	123.0	122.9 - 123.4
C-6'	148.5	148.6	148.4	148.3 - 148.8
Phenyl-C	132.5, 129.3, 128.6	132.6, 129.4, 128.7	132.4, 129.2, 128.5	132.3-132.7, 129.1-129.5, 128.4-128.8
Impurity (e.g., solvent)	Not Detected	77.2 (CDCl <sub>3</sub> )	Not Detected	-

Table 3: FT-IR Data (KBr Pellet) of **2-Amino-5-chlorobenzophenone**

Assignment	Supplier A (cm <sup>-1</sup> )	Supplier B (cm <sup>-1</sup> )	Supplier C (cm <sup>-1</sup> )	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch (asymmetric)	3480	3482	3479	3475 - 3485
N-H Stretch (symmetric)	3365	3368	3364	3360 - 3370
C=O Stretch	1625	1628	1624	1620 - 1630
C=C Stretch (aromatic)	1595, 1560	1597, 1562	1594, 1559	1590-1600, 1555-1565
C-Cl Stretch	750	752	749	745 - 755

Table 4: Mass Spectrometry Data (EI) of **2-Amino-5-chlorobenzophenone**

Fragment	Supplier A (m/z)	Supplier B (m/z)	Supplier C (m/z)	Expected m/z
[M] <sup>+</sup>	231.05	231.05	231.05	231.05
[M-Cl] <sup>+</sup>	196.08	196.08	196.08	196.08
[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	105.03	105.03	105.03	105.03
[C <sub>6</sub> H <sub>4</sub> ClNH <sub>2</sub> ] <sup>+</sup>	126.02	126.02	126.02	126.02

## Experimental Protocols

To ensure consistency and comparability of the spectroscopic data, the following standardized protocols should be employed.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Sample Preparation: 10-15 mg of the **2-Amino-5-chlorobenzophenone** sample was dissolved in 0.7 mL of CDCl<sub>3</sub>.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 20 ppm
- <sup>13</sup>C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: FT-IR Spectrometer with a DTGS detector.
- Sample Preparation: A KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32

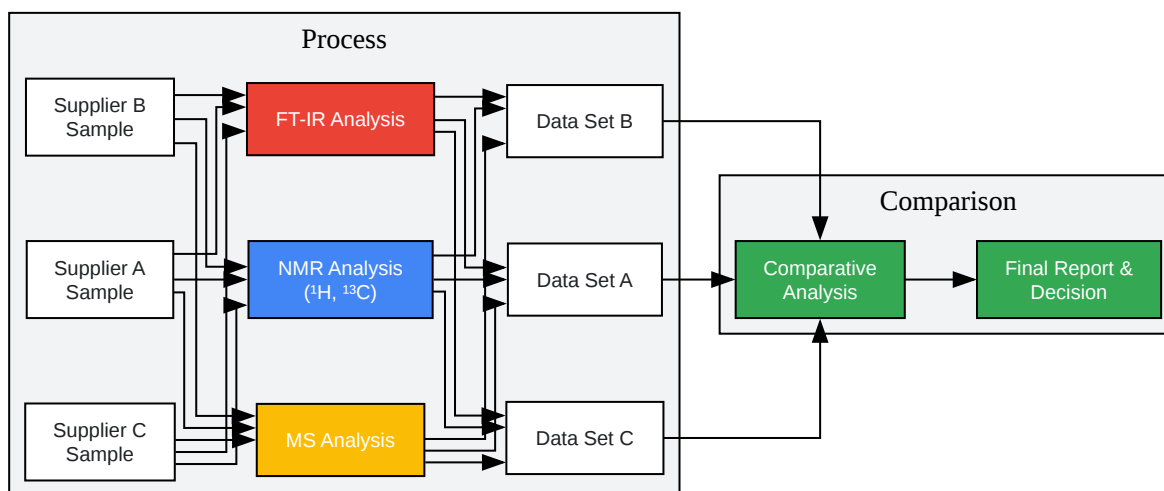
## 3. Mass Spectrometry (MS)

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the sample (1 mg/mL) was prepared in methanol.
- GC Parameters:
  - Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
  - Inlet Temperature: 250°C
  - Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Mass Range: 50-500 m/z
  - Source Temperature: 230°C

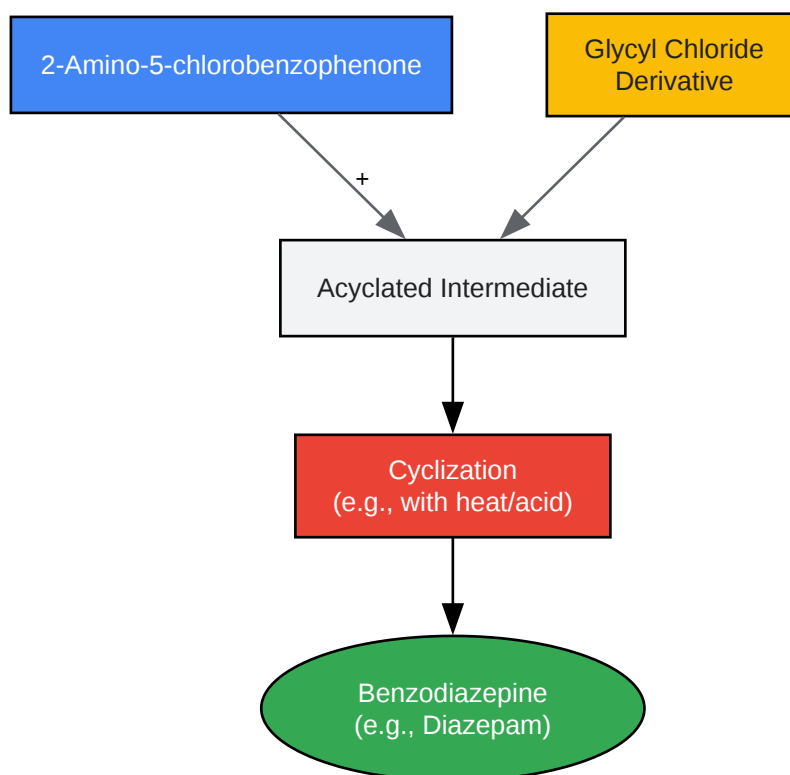
## Visualizing the Workflow and Chemical Context

To better understand the process of spectroscopic comparison and the relevance of **2-Amino-5-chlorobenzophenone**, the following diagrams are provided.



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Caption: Workflow for Spectroscopic Data Comparison.



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Caption: Synthesis of Benzodiazepines.

## Conclusion

This guide provides a framework for the comparative spectroscopic analysis of **2-Amino-5-chlorobenzophenone** from different suppliers. While the data presented here is illustrative, it underscores the potential for variability in commercial chemical products. Minor differences in spectroscopic data can indicate the presence of impurities, isomers, or residual solvents, which may have significant implications for downstream applications, particularly in pharmaceutical synthesis. Therefore, it is imperative for researchers and drug development professionals to conduct their own rigorous spectroscopic analysis of all starting materials to ensure the quality, consistency, and safety of their final products.

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